molecular formula C6H6N4S2 B12921588 Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)- CAS No. 55441-30-0

Isothiazolo[3,4-d]pyrimidin-3-amine, 6-(methylthio)-

Cat. No.: B12921588
CAS No.: 55441-30-0
M. Wt: 198.3 g/mol
InChI Key: WNVJBDNRJWMXPY-UHFFFAOYSA-N
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Description

6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine is a heterocyclic compound that features a unique structure combining an isothiazole ring fused with a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole derivatives with suitable reagents to form the isothiazole ring, followed by further functionalization to introduce the methylthio group and the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole or pyrimidine rings .

Scientific Research Applications

6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(methylthio)isothiazolo[3,4-d]pyrimidin-3-amine is unique due to its specific combination of an isothiazole ring with a pyrimidine ring and the presence of a methylthio group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

55441-30-0

Molecular Formula

C6H6N4S2

Molecular Weight

198.3 g/mol

IUPAC Name

6-methylsulfanyl-[1,2]thiazolo[3,4-d]pyrimidin-3-amine

InChI

InChI=1S/C6H6N4S2/c1-11-6-8-2-3-4(7)12-10-5(3)9-6/h2H,7H2,1H3

InChI Key

WNVJBDNRJWMXPY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NSC(=C2C=N1)N

Origin of Product

United States

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